molecular formula C14H23N5S B14574369 Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- CAS No. 61689-69-8

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)-

Cat. No.: B14574369
CAS No.: 61689-69-8
M. Wt: 293.43 g/mol
InChI Key: JDFYZXXJDXCLRT-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- is a complex organic compound with a molecular structure that includes pyrazine, carbothioamide, diethylamino, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with carbothioamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)-
  • Pyrazinecarbothioamide, N-(1-morpholinylmethyl)-6-(1-pyrrolidinyl)-

Uniqueness

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

61689-69-8

Molecular Formula

C14H23N5S

Molecular Weight

293.43 g/mol

IUPAC Name

N-(diethylaminomethyl)-6-pyrrolidin-1-ylpyrazine-2-carbothioamide

InChI

InChI=1S/C14H23N5S/c1-3-18(4-2)11-16-14(20)12-9-15-10-13(17-12)19-7-5-6-8-19/h9-10H,3-8,11H2,1-2H3,(H,16,20)

InChI Key

JDFYZXXJDXCLRT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CNC(=S)C1=CN=CC(=N1)N2CCCC2

Origin of Product

United States

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